molecular formula C5H2BrN5O2 B094060 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine CAS No. 16098-20-7

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine

Cat. No.: B094060
CAS No.: 16098-20-7
M. Wt: 244.01 g/mol
InChI Key: NXTXSMJQRBVECE-UHFFFAOYSA-N
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Description

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H2BrN5O2 and a molecular weight of 244.01 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 8th position on the tetrazolo[1,5-a]pyridine ring system. It is a nitrogen-rich compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine typically involves the nitration of 6-bromotetrazolo[1,5-a]pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile, attacking the aromatic ring to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The presence of the nitro group and the tetrazole ring can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-aminotetrazolo[1,5-a]pyridine: Similar structure but with an amino group instead of a nitro group.

    8-Nitrotetrazolo[1,5-a]pyridine: Lacks the bromine atom at the 6th position.

    Tetrazolo[1,5-a]pyridine: Parent compound without any substituents.

Uniqueness

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine is unique due to the presence of both bromine and nitro substituents, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromo-8-nitrotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN5O2/c6-3-1-4(11(12)13)5-7-8-9-10(5)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXSMJQRBVECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=NN2C=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650100
Record name 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16098-20-7
Record name 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16098-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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